molecular formula C17H9F5N2O2 B1613210 Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate CAS No. 910037-11-5

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate

Cat. No.: B1613210
CAS No.: 910037-11-5
M. Wt: 368.26 g/mol
InChI Key: LGHVUZDAZTZCHC-UHFFFAOYSA-N
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Description

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is a synthetic organic compound with the molecular formula C₁₇H₉F₅N₂O₂ It is characterized by the presence of a pentafluorophenyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.

    Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 3-(1H-pyrazol-3-yl)benzoate
  • Pentafluorophenyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
  • Pentafluorophenyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate

Uniqueness

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Biological Activity

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate (PFP-Pyrazole) is a fluorinated compound with significant potential in biological and chemical applications. Its unique structure, characterized by a pentafluorophenyl moiety and a pyrazole ring, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of PFP-Pyrazole, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
CAS Number 910037-11-5
Molecular Formula C17H9F5N2O2
Molecular Weight 368.263 g/mol
InChI Key LGHVUZDAZTZCHC-UHFFFAOYSA-N
PubChem CID 24229633

PFP-Pyrazole exhibits biological activity primarily through its interaction with various biological targets. The presence of the pyrazole ring enhances its ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to target proteins or enzymes.

Antimicrobial Activity

Recent studies have demonstrated that PFP-Pyrazole possesses antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

PFP-Pyrazole has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study reported that PFP-Pyrazole inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of PFP-Pyrazole against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
  • Investigation of Anticancer Effects :
    • Objective : To assess the cytotoxic effects of PFP-Pyrazole on human breast cancer cell lines.
    • Results : Treatment with PFP-Pyrazole resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating potent anticancer activity.

Toxicity and Safety Profile

Despite its promising biological activities, PFP-Pyrazole has been noted to have certain toxicological concerns. It is classified as harmful upon skin contact and can cause serious eye irritation. Therefore, appropriate safety measures must be taken when handling this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing pentafluorophenyl esters with pyrazole substituents, and how can reaction efficiency be optimized?

  • Methodological Answer : Pentafluorophenyl esters are typically synthesized via condensation reactions between activated aromatic acids (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid) and pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For pyrazole-containing derivatives, Mannich reactions or hydrazine condensations are often employed to introduce the heterocyclic moiety . Optimization involves solvent selection (e.g., anhydrous ethanol or THF), stoichiometric control of reagents, and catalytic use of bases like triethylamine to enhance yields.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Melting Point Analysis : Compare experimental melting points (e.g., 60.5–61.5°C for analogous pentafluorophenyl esters) with literature values to assess purity .
  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to confirm proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, aromatic F substituents), 19F NMR^{19} \text{F NMR} for fluorine environments, and IR spectroscopy to detect ester carbonyl stretches (~1740 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS can quantify impurities, ensuring ≥97% purity as reported for related compounds .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While direct safety data for this compound are limited, general protocols for fluorinated aromatic esters apply:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store in airtight containers at 2–8°C, away from moisture and strong oxidizers, as degradation of similar esters can release toxic fluorinated phenols .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to resolve this compound’s crystal structure?

  • Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane mixtures). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Use SHELXT for phase determination via dual-space algorithms, followed by SHELXL for refinement. Hydrogen bonding networks and disorder modeling are critical for accurate thermal parameter adjustments .
  • Validation : Check R-factors (target < 0.05 for R1_1) and validate geometry using PLATON or CCDC Mercury .

Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., N-H···O or C-H···F interactions). For example:

  • Dimer Formation : Pyrazole N-H may donate to ester carbonyl oxygen, forming R22_2^2(8) motifs.
  • Chain Propagation : Fluorine atoms often act as acceptors in C-H···F interactions, creating C(6) chains. These patterns influence crystal density, solubility, and stability .

Q. How can computational methods predict the reactivity of the pentafluorophenyl ester group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., by amines or thiols) at the ester carbonyl. Calculate activation energies to compare leaving-group efficacy (pentafluorophenol vs. other aryloxy groups).
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., fluorinated aryl rings) to predict sites for electrophilic substitution or π-π stacking in supramolecular assemblies .

Q. What strategies enable the functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens or sulfonyl groups at the pyrazole C-4 position using HNO3_3/H2_2SO4_4 or SO3_3/DMF.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can append aryl/heteroaryl groups to the pyrazole ring, leveraging palladium catalysts (e.g., Pd(PPh3_3)4_4) .
  • Biological Testing : Screen derivatives for bioactivity (e.g., kinase inhibition or antimicrobial effects) using assays referenced in pyrazole-based pharmacophores .

Q. Data Contradictions and Validation

  • Melting Point Variability : Discrepancies in reported melting points (e.g., 60.5–61.5°C vs. 68.5–69.5°C for similar esters) may arise from polymorphic forms or impurities. Validate via DSC (differential scanning calorimetry) to detect phase transitions .
  • Spectral Interpretation : Overlapping signals in 1H NMR^1 \text{H NMR} (e.g., pyrazole vs. aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVUZDAZTZCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640338
Record name Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-11-5
Record name Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate

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